molecular formula C21H46N2O2Sn B6355740 t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate CAS No. 1557288-02-4

t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate

Cat. No. B6355740
CAS RN: 1557288-02-4
M. Wt: 477.3 g/mol
InChI Key: SPYWVIGGNCIIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is an organotin compound with a variety of applications in scientific research. It is a colorless liquid at room temperature and is slightly soluble in water. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also used in the synthesis of organic compounds and can be used as a chelating agent for metal ions.

Scientific Research Applications

T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. It is also used in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of peptides, nucleic acids, and other molecules. It is also used in the synthesis of metal complexes and as a chelating agent for metal ions.

Mechanism of Action

T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate acts as a catalyst in the synthesis of organic compounds. It is a Lewis acid that can form complexes with Lewis bases, such as amines, alcohols, and carboxylic acids. It can also act as a nucleophile and react with electrophiles to form covalent bonds. It can also form complexes with metal ions and act as a chelating agent.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects in humans. However, it has been studied in animals and has been found to have no adverse effects. It has been found to be non-toxic and non-carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also relatively inexpensive and can be stored for long periods of time. However, it is slightly soluble in water and must be handled with care due to its potential toxicity.

Future Directions

The potential applications of T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate are numerous and can be explored in a number of different ways. Future research could focus on the synthesis of new organic compounds using this compound as a catalyst. It could also be used to synthesize metal complexes and as a chelating agent for metal ions. Additionally, future research could focus on the biochemical and physiological effects of this compound in humans. Finally, further research could be conducted to explore the potential applications of this compound in pharmaceuticals and other compounds.

Synthesis Methods

T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate can be synthesized from tributylstannane, 2-aminopropanol, and butyl bromide. The reaction involves the formation of an organotin intermediate which is then reacted with 2-aminopropanol to form the desired product. The reaction is carried out in an inert atmosphere at a temperature of 0°C.

properties

IUPAC Name

tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYWVIGGNCIIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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